molecular formula C18H39N3O B1246242 Hexanamide, 2,6-diamino-N-dodecyl-, (S)- CAS No. 60654-08-2

Hexanamide, 2,6-diamino-N-dodecyl-, (S)-

Cat. No.: B1246242
CAS No.: 60654-08-2
M. Wt: 313.5 g/mol
InChI Key: YKFORZPFABJQKU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- (CAS: 396728-11-3) is a chiral amide derivative characterized by:

  • A hexanamide backbone with amino groups at positions 2 and 4.
  • An N-dodecyl (C12) alkyl chain.
  • An (S)-configuration at the chiral center.
    Its molecular formula is C33H69N3O3 (MW: 555.919 g/mol), and it exhibits moderate lipophilicity due to the dodecyl chain, making it suitable for membrane-associated applications .

Properties

IUPAC Name

(2S)-2,6-diamino-N-dodecylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(22)17(20)14-11-12-15-19/h17H,2-16,19-20H2,1H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFORZPFABJQKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445203
Record name n-dodecyl lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60654-08-2
Record name n-dodecyl lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- typically involves the reaction of dodecylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydrophobic dodecyl chain can interact with lipid membranes. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Compound Name (CAS) Key Substituents Molecular Formula (MW) Primary Application/Activity References
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- (396728-11-3) N-dodecyl chain C33H69N3O3 (555.919) Membrane interaction studies
NPC 15437 (CAS not provided) N-[(1-oxotridecyl)-2-piperidinyl]methyl C25H50N4O2 (438.70) Protein kinase C (PKC) inhibition (IC50: 19 µM)
Lisdexamfetamine dimesylate (608137-33-3) N-[(1S)-1-methyl-2-phenylethyl] C15H23N3O·2CH4O3S (455.50) ADHD treatment (prodrug of dextroamphetamine)
873077-96-4 N-[(1S)-4-oxo-1-(1-oxopentadecyl)octadecyl] C39H77N3O3 (636.06) Undisclosed (highly lipophilic)
718605-90-4 Complex branched chain with amino/oxy groups C19H41N7O4 (431.57) Potential peptide-mimetic drug candidate

Key Research Findings

b) Structure-Activity Relationships (SAR)
  • Chain Length : The dodecyl (C12) chain in the target compound balances lipophilicity and solubility. Tridecyl (C13) chains in NPC 15437 enhance PKC binding affinity due to increased hydrophobic interactions .
  • Chirality : The (S)-configuration is critical for enantioselective interactions, as seen in Lisdexamfetamine’s prodrug activation .
  • Branched vs. Linear Chains: Branched chains (e.g., 873077-96-4) reduce crystallinity, improving solubility in nonpolar solvents .

Toxicity and Solubility Profiles

Compound Solubility Toxicity Notes
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- Low water solubility; soluble in DMSO Limited data; likely low acute toxicity
NPC 15437 Soluble in ethanol/DMSO Selective PKC inhibition reduces off-target effects
Lisdexamfetamine High water solubility (dimesylate salt) Well-tolerated in clinical use
873077-96-4 Insoluble in water; soluble in lipids Potential bioaccumulation risks

Biological Activity

Hexanamide, 2,6-diamino-N-dodecyl-, (S) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of protein kinase C (PKC). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₃₃N₃O
  • Molecular Weight : 273.46 g/mol
  • IUPAC Name : (S)-2,6-diamino-N-dodecylhexanamide

Hexanamide functions primarily as an inhibitor of PKC, which is a family of serine/threonine kinases involved in various cellular signaling pathways. The compound selectively interacts with the regulatory domain of PKC, preventing its activation without affecting other kinases such as PKA or myosin light chain kinase .

Key Mechanisms:

  • Inhibition of PKC Activity : Studies have shown that Hexanamide can inhibit the phosphorylation activity of PKC in vitro, demonstrating a marked selectivity compared to other kinases .
  • Impact on Cellular Signaling : By inhibiting PKC, Hexanamide influences downstream signaling pathways that regulate cell proliferation, differentiation, and survival .

1. Cellular Effects

Hexanamide has been shown to modulate various cellular processes:

  • Cell Proliferation : Inhibition of PKC can lead to reduced cell growth in certain cancer cell lines.
  • Differentiation : The compound has been associated with promoting differentiation in specific cell types by altering signaling pathways related to growth factors .

2. Toxicity and Safety Profile

The safety profile of Hexanamide indicates that it may exhibit some cytotoxic effects at higher concentrations. However, it is generally considered safe within therapeutic ranges used in experimental settings .

Case Studies

Several studies have explored the effects of Hexanamide in different biological contexts:

Case Study 1: Cancer Cell Lines

In a study examining the effects on breast cancer cell lines, Hexanamide was found to significantly reduce cell viability and induce apoptosis through the inhibition of PKC-mediated survival signals. The results indicated a potential use for Hexanamide in cancer therapy .

Case Study 2: Neuroendocrine Function

Research on neuroendocrine cells demonstrated that Hexanamide could enhance calcium signaling and neuropeptide secretion by modulating PKC activity. This suggests its potential role in regulating hormone release and neuronal communication .

Comparative Analysis

The table below summarizes the biological activities and effects of Hexanamide compared to other known PKC inhibitors:

CompoundSelectivity for PKCEffect on Cell GrowthInduction of ApoptosisOther Notable Effects
HexanamideHighDecreasedYesModulates calcium signaling
StaurosporineModerateDecreasedYesBroad spectrum kinase inhibition
H-7LowVariableYesNon-selective kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.